![molecular formula C18H13ClN2O B2881847 (Z)-3-(2-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one CAS No. 885190-77-2](/img/structure/B2881847.png)
(Z)-3-(2-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-3-(2-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one” is a complex organic compound that belongs to the class of quinazolinones . Quinazolinones are a type of nitrogen heterocycles, which are important compounds found in nature or synthesized otherwise . These heterocyclic rings are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes .
Scientific Research Applications
Anticancer Activity
The compound has been evaluated for its potential in anticancer research, particularly in the development of novel therapies targeting various cancer cell lines. For instance, a related series of 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones was synthesized and tested for in vitro cytotoxicity against three human cancer cell lines, indicating potential anticancer applications (Mphahlele, Khoza, & Mabeta, 2016). Another study focused on the synthesis and characterisation of 3-(substituted benzylideneamino)-7-chloro-2-phenyl quinazoline-4(3H)-ones, revealing remarkable activity against CNS SNB-75 Cancer cell line, showcasing the versatility of quinazolinone derivatives in targeting specific cancer cells (Noolvi & Patel, 2013).
Antimicrobial Potential
The antimicrobial properties of quinazolinone derivatives have been a significant area of interest. A study on amino acid/peptide derivatives of quinazolin-3(4H)-one reported moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting the potential of these compounds in developing novel antimicrobial agents (Kapoor, Nabi, Gupta, & Gupta, 2017).
Synthesis and Chemical Reactivity
Research into the synthesis and reactivity of the quinazolinone scaffold has provided valuable insights into its versatility and potential applications in medicinal chemistry. An improved scalable synthetic route to 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones has been reported, showcasing the scaffold's applicability in analogue synthesis and related natural product synthesis (Sutherell & Ley, 2016).
Anticonvulsant Properties
Quinazolinones have also been explored for their anticonvulsant properties, with several novel 2-(substituted)-3-{[substituted]amino}quinazolin-4(3H)-ones showing significant activity in the 6 Hz psychomotor seizure test, indicating their potential as anticonvulsant drugs (Kumar, Shrivastava, Pandeya, & Stables, 2011).
Future Directions
The future directions for research on “(Z)-3-(2-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one” could involve its synthesis, characterization, and exploration of its potential applications. Given the importance of quinazolinones in medicinal chemistry , this compound could be of interest for future studies.
properties
IUPAC Name |
(3Z)-3-[(2-chlorophenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O/c19-15-7-3-1-5-12(15)11-13-9-10-21-16-8-4-2-6-14(16)18(22)20-17(13)21/h1-8,11H,9-10H2/b13-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKCHWLAGWSFBX-QBFSEMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3C(=O)N=C2C1=CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CN2C3=CC=CC=C3C(=O)N=C2/C1=C\C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2881765.png)

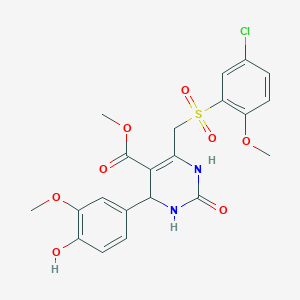

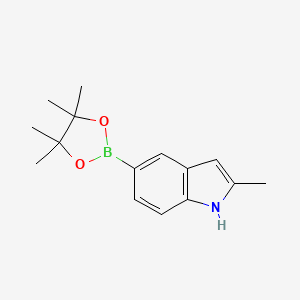

![3-[(E)-(2-fluorophenyl)methylidene]-4-chromanol](/img/structure/B2881774.png)
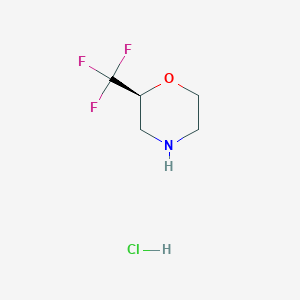

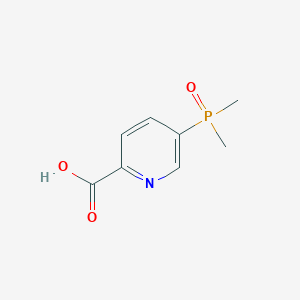
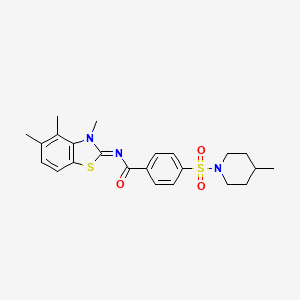
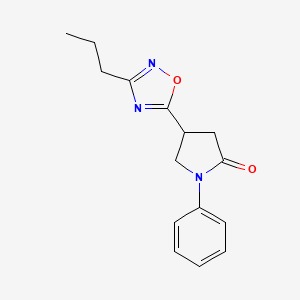
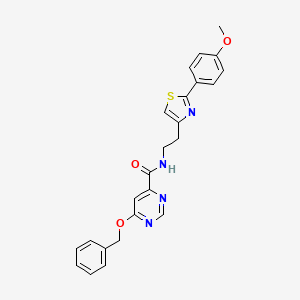
![8-chloro-3-(4-ethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2881787.png)